(3',5'-Difluoro-[1,1'-biphenyl]-3-YL)methanamine
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Overview
Description
(3’,5’-Difluoro-[1,1’-biphenyl]-3-YL)methanamine is an organic compound characterized by the presence of two fluorine atoms on the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic aromatic substitution (S_NAr) reaction, where fluorine atoms are introduced into the biphenyl ring . The reaction conditions often include the use of a suitable solvent and a base to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and crystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
(3’,5’-Difluoro-[1,1’-biphenyl]-3-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield biphenyl oxides, while substitution reactions can produce a variety of substituted biphenyl derivatives .
Scientific Research Applications
(3’,5’-Difluoro-[1,1’-biphenyl]-3-YL)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of materials with specific properties, such as liquid crystals and organic semiconductors
Mechanism of Action
The mechanism of action of (3’,5’-Difluoro-[1,1’-biphenyl]-3-YL)methanamine involves its interaction with molecular targets through its functional groups. The fluorine atoms enhance the compound’s ability to form strong interactions with target molecules, influencing pathways and biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(3’,5’-Difluoro-[1,1’-biphenyl]-2-yl)methanamine: Similar structure with fluorine atoms at different positions.
3,5-Difluorobiphenyl-4-carboxylic acid: Contains a carboxylic acid group instead of a methanamine group.
Uniqueness
(3’,5’-Difluoro-[1,1’-biphenyl]-3-YL)methanamine is unique due to its specific substitution pattern and the presence of the methanamine group, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
[3-(3,5-difluorophenyl)phenyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N/c14-12-5-11(6-13(15)7-12)10-3-1-2-9(4-10)8-16/h1-7H,8,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNQCFXORNOIMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)F)F)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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